![molecular formula C23H26F2N4O3 B2749318 N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922067-73-0](/img/structure/B2749318.png)
N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
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Description
N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, also known as Difluoro oxalamide (DFOA), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. DFOA is a small molecule that has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
1. Potential as a Neurokinin-1 Receptor Antagonist
A related compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, has been identified as an orally active neurokinin-1 (NK1) receptor antagonist. This compound demonstrates effectiveness in pre-clinical tests related to emesis and depression, suggesting potential applications in these areas (Harrison et al., 2001).
2. Role in Synthesis of Di- and Mono-Oxalamides
N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide could potentially be synthesized using a novel one-pot approach that creates N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This method is operationally simple and has high yield, suggesting its utility in synthesizing various oxalamide derivatives (Mamedov et al., 2016).
3. Anticancer Agent Potential
Compounds with structural similarities have shown promise as anticancer agents. For instance, novel α-aminophosphonate derivatives with a 2-oxoquinoline structure have demonstrated moderate to high levels of antitumor activities against various cancer cell lines, indicating the potential of similar compounds in cancer therapy (Fang et al., 2016).
4. Potential in Modulating Sleep-Wake Mechanisms
Research on compounds targeting orexin receptors, which play a significant role in sleep-wake regulation, suggests that derivatives of N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide could be explored for their effects on sleep patterns and disorders (Dugovic et al., 2009).
5. Applications in Migraine Treatment
Similar compounds have been synthesized for their potential in treating migraines. For instance, (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide showed significant oral activity in reducing cortical spreading depressions in a rat model of migraine (Wu et al., 2003).
6. Utility in Fluorescent Probes
A related compound, CuFL1, has been studied for its reactivity with nitric oxide and potential as a fluorescent probe. The reaction mechanism suggests that modifications to the secondary amine could make it a faster-reacting probe, relevant for imaging and detection applications (McQuade et al., 2010).
7. Photoinitiators for Ultraviolet-Curable Coatings
Copolymers of related compounds have been studied for their use as photoinitiators in ultraviolet-curable pigmented coatings. These copolymeric systems display synergistic effects of activity and offer new avenues in the field of material science and engineering (Angiolini et al., 1997).
properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N4O3/c1-28-7-6-16-12-15(2-5-20(16)28)21(29-8-10-32-11-9-29)14-26-22(30)23(31)27-17-3-4-18(24)19(25)13-17/h2-5,12-13,21H,6-11,14H2,1H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPLWNQHHBHFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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